2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid
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Overview
Description
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with ethylene oxide or ethylene glycol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield benzimidazole-5-carboxylic acid, while reduction can produce 2-ethyl-1H-benzoimidazole-5-carboxylic acid .
Scientific Research Applications
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Hydroxyethyl)benzimidazole: Similar structure but lacks the carboxylic acid group.
Hydroxyethylmethacrylate: Contains a hydroxyethyl group but is structurally different due to the presence of a methacrylate moiety.
Uniqueness
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields .
Properties
IUPAC Name |
2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTZCUDCEWMZBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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